3-Acetylacrylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-Acetylacrylic acid often involves condensation reactions, esterification, and the use of acetyl groups as key intermediates. For instance, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component in HIV protease inhibitors, is achieved through a diastereoselective cyanohydrin formation, highlighting the importance of precise control over stereochemistry in the synthesis of complex molecules (Shibata et al., 1998). Similarly, the synthesis of functionalized cycloalkene skeletons demonstrates the utility of ring-closing metathesis and Grignard reactions in constructing cyclic structures with acetyl functionalities (Cong & Yao, 2006).

Molecular Structure Analysis

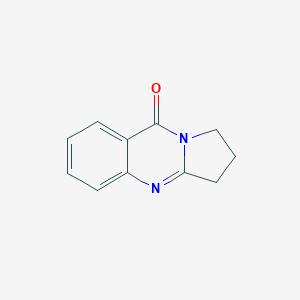

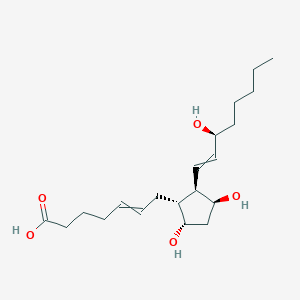

The molecular structure of 3-Acetylacrylic acid and related compounds is crucial for understanding their reactivity and properties. The presence of acetyl groups and conjugated systems often affects the electron distribution within the molecule, influencing its reactivity in chemical reactions. For example, studies on enzyme intermediates involving acetyl groups provide insight into the role of molecular structure in enzymatic processes and substrate specificity (Miziorko et al., 1975; Chun et al., 2000).

Chemical Reactions and Properties

3-Acetylacrylic acid and structurally similar compounds participate in a wide range of chemical reactions, including condensation reactions, acetylation, and hydrolysis. These reactions are often key steps in the synthesis of pharmaceuticals and complex organic molecules. For instance, the acetylation of enzymes by aspirin demonstrates the significance of acetyl groups in modifying biological molecules and influencing their activity (Roth & Siok, 1978).

Wissenschaftliche Forschungsanwendungen

Plant Hormone Research : Indole-3-acetic acid derivatives, related to 3-Acetylacrylic acid, are used in creating research tools for studying plant hormones and their interactions with other organisms. These tools include immobilized and carrier-linked forms (Ilić et al., 2005)(Ilić et al., 2005).

Synthesis of Diverse Compounds : A study developed a new route to synthesize N-acetyl-3-acyl-5-arylidenetetramic acids, which are used to create compounds with diverse properties. The zinc complex of these compounds forms ribbons through hydrogen bonding (Matiadis et al., 2014)(Matiadis et al., 2014).

Medical Research : Acetylsalicylic acid, a derivative of 3-Acetylacrylic acid, shows significant implications in medical research. For example, it can increase the expression of active substances in sensory neurons, impacting gastric functions (Rytel & Całka, 2016)(Rytel & Całka, 2016).

Bioproduction of Chemicals : Klebsiella pneumoniae has been optimized for the high production of 3-Hydroxypropionic acid (3-HP), a chemical of industrial interest, by manipulating glycerol metabolism and blocking the synthesis of certain acids (Li et al., 2016)(Li et al., 2016).

Agricultural Applications : The application of acetylsalicylic acid in agriculture has been studied, showing that its concentration and timing significantly impact plant growth and development, such as in wheat (Matysiak et al., 2020)(Matysiak et al., 2020).

Biotechnology : Methylobacterium extorquens AM1 can produce 3-HP from methanol, showcasing a potential pathway for industrial applications like acrylic acid production (Yang et al., 2017)(Yang et al., 2017).

Safety and Hazards

3-Acetylacrylic acid has been classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research .

Mode of Action

It’s known that the compound has a carboxylic acid and an acetyl group, which could potentially undergo various reactions such as esterification .

Biochemical Pathways

It’s worth noting that acetyl groups play a crucial role in various biochemical pathways, including the acetyl coa pathway .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .

Result of Action

It’s known that the compound is used as an intermediate in the synthesis of 2,3-dihydroxy-4-oxopentanoic acid, which is a secondary organic aerosol .

Action Environment

It’s known that the compound should be stored in a cool, dry place, away from oxidizing agents for optimal stability .

Eigenschaften

IUPAC Name |

(E)-4-oxopent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3H,1H3,(H,7,8)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTKSWVCNVUVHG-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

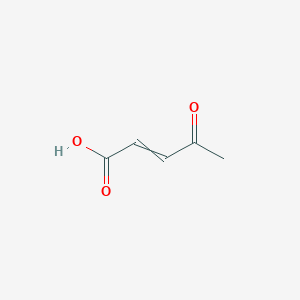

CC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetylacrylic acid | |

CAS RN |

4743-82-2 | |

| Record name | 4-Oxo-2-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-oxopent-2-en-2-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B31461.png)

![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)

![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)